![molecular formula C9H12BrNO2S B2387255 N-[(4-bromophényl)méthyl]-N-méthylméthanesulfonamide CAS No. 138468-24-3](/img/structure/B2387255.png)
N-[(4-bromophényl)méthyl]-N-méthylméthanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide is a chemical compound with the molecular formula C8H10BrNO2S. It is also known by its synonym, 4-(Methylsulfonylamido)bromobenzene. This compound is characterized by the presence of a bromophenyl group attached to a methanesulfonamide moiety, making it a valuable intermediate in various chemical reactions and applications .
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés synthétisés de N-[(4-bromophényl)méthyl]-N-méthylméthanesulfonamide ont été évalués pour leur activité antimicrobienne contre des espèces bactériennes à la fois Gram-positives et Gram-négatives, ainsi que contre des souches fongiques . Ces composés présentent un potentiel prometteur pour lutter contre la résistance aux médicaments microbiens.
Propriétés anticancéreuses
Dans le contexte de la recherche sur le cancer, les dérivés de this compound ont été criblés pour leur activité anticancéreuse contre les cellules d'adénocarcinome mammaire humain positives pour les récepteurs aux œstrogènes (MCF7). Notamment, les composés d6 et d7 ont démontré une activité significative contre les cellules cancéreuses du sein .
Conception rationnelle de médicaments
Des études de docking moléculaire ont révélé que plusieurs dérivés (d1, d2, d3, d6 et d7) présentent des scores de liaison favorables dans les sites actifs de structures protéiques spécifiques (ID PDB : 1JIJ, 4WMZ et 3ERT). Ces résultats suggèrent que ces composés pourraient servir de molécules de tête pour la conception rationnelle de médicaments .
Nouveaux agents antimicrobiens
De nouveaux analogues dérivés de la L-valine contenant un fragment 4-[(4-bromophényl)sulfonyl]phényl ont été conçus et caractérisés. Ces composés ont démontré des propriétés antimicrobiennes prometteuses contre les agents pathogènes Gram-positifs . Une exploration plus approfondie de leur potentiel est justifiée.
Synthèse de la benzamide
Les dérivés de la benzamide du composé peuvent être synthétisés directement par des réactions de condensation. Par exemple, la N-butylbenzamide peut être obtenue via un processus simple impliquant du toluène et de la terre de diatomées@IL/ZrCl4 .
Mécanisme D'action
Mode of Action
It is known that many similar compounds function by binding to specific enzymes or receptors, thereby modulating their activity .
Biochemical Pathways
It is likely that the compound interacts with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s lipophilic character, expressed by the clogp value, suggests it may have good bioavailability .
Result of Action
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Analyse Biochimique
Biochemical Properties
It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.
Cellular Effects
Similar compounds have been shown to inhibit the growth of cancer cells in vitro and in vivo.
Molecular Mechanism
It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
Metabolic Pathways
It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.
Transport and Distribution
It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.
Subcellular Localization
It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide can be synthesized through a reaction involving 4-bromobenzylamine and methanesulfonyl chloride. The reaction is typically carried out in the presence of triethylamine as a base and dichloromethane as a solvent. The reaction mixture is cooled in an ice bath and stirred under an inert atmosphere. The methanesulfonyl chloride is added dropwise to the mixture, which is then allowed to warm to room temperature and stirred for an additional hour. The resulting product is isolated by washing with water, drying over sodium sulfate, and reducing the volume under reduced pressure to obtain the desired compound as a colorless solid .
Industrial Production Methods: While specific industrial production methods for N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide are not
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-11(14(2,12)13)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPWSHVUDNRKNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138468-24-3 |
Source


|
| Record name | N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,3,4-trifluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2387173.png)
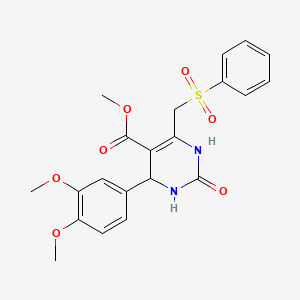

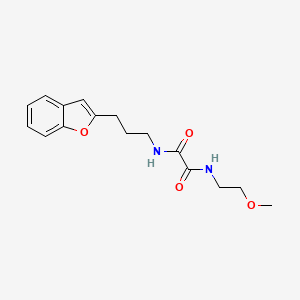
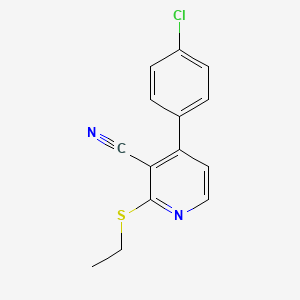
![1-isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2387182.png)
![11,22-dibromo-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B2387183.png)
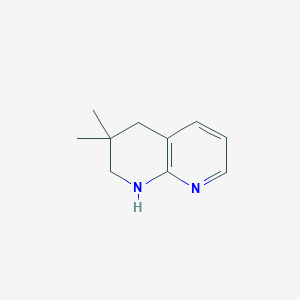
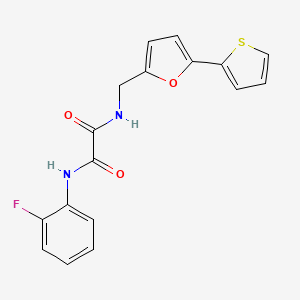
![N-(4-ethylphenyl)-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2387186.png)
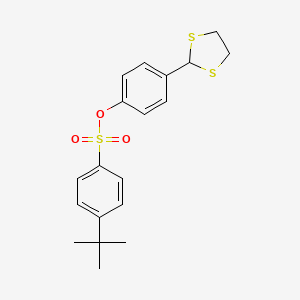
![6-[(2,6-Dichlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387189.png)
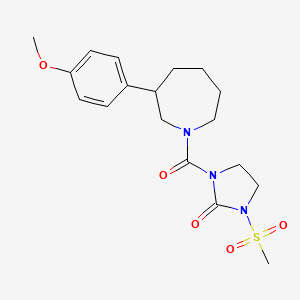
![ethyl 2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2387194.png)
